N-(1-cyclohexylpiperidin-4-yl)-4-fluoro-3-(methylsulfamoyl)benzamide
Description
N-(1-cyclohexylpiperidin-4-yl)-4-fluoro-3-(methylsulfamoyl)benzamide is a complex organic compound that features a piperidine ring, a cyclohexyl group, a fluorinated benzamide moiety, and a methylsulfamoyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand in receptor binding studies and its potential therapeutic applications.
Properties
IUPAC Name |
N-(1-cyclohexylpiperidin-4-yl)-4-fluoro-3-(methylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O3S/c1-21-27(25,26)18-13-14(7-8-17(18)20)19(24)22-15-9-11-23(12-10-15)16-5-3-2-4-6-16/h7-8,13,15-16,21H,2-6,9-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSUYNYQDKOBED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2CCN(CC2)C3CCCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclohexylpiperidin-4-yl)-4-fluoro-3-(methylsulfamoyl)benzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through alkylation reactions, often using cyclohexyl halides in the presence of a base.
Fluorination of the Benzamide: The fluorinated benzamide moiety is synthesized by introducing a fluorine atom into the benzamide structure, typically using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI).
Attachment of the Methylsulfamoyl Group: The methylsulfamoyl group is introduced via sulfonamide formation, using reagents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the reduction of the benzamide carbonyl group.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1-cyclohexylpiperidin-4-yl)-4-fluoro-3-(methylsulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a receptor ligand in neuropharmacology studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of N-(1-cyclohexylpiperidin-4-yl)-4-fluoro-3-(methylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target, but may include inhibition or activation of receptor signaling pathways.
Comparison with Similar Compounds
N-(1-cyclohexylpiperidin-4-yl)-4-fluoro-3-(methylsulfamoyl)benzamide can be compared with other piperidine derivatives, such as:
N-(1-cyclohexylpiperidin-4-yl)-3-(methylsulfamoyl)benzamide: Lacks the fluorine atom, which may affect its binding affinity and pharmacological properties.
N-(1-cyclohexylpiperidin-4-yl)-4-chloro-3-(methylsulfamoyl)benzamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and biological activity.
N-(1-cyclohexylpiperidin-4-yl)-4-fluoro-3-(ethylsulfamoyl)benzamide: Features an ethylsulfamoyl group instead of a methylsulfamoyl group, which may influence its solubility and pharmacokinetics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
